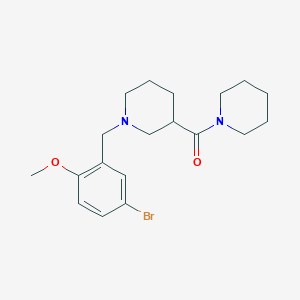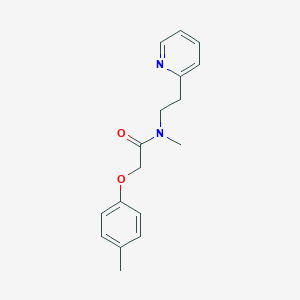
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is a chemical compound that belongs to the piperidine class of drugs. It is commonly referred to as BRL-15572, and it has been the subject of scientific research due to its potential therapeutic applications. In
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, BRL-15572 has been shown to modulate the release of dopamine in this pathway, which is thought to be involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, BRL-15572 has been shown to reduce the activity of the HPA axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation is that it has relatively low potency compared to other D3 receptor antagonists, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on BRL-15572. One area of interest is its potential as a treatment for addiction, as the dopamine D3 receptor has been implicated in the development of drug addiction. Additionally, BRL-15572 may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the biochemical and physiological effects of BRL-15572, which may lead to the development of more effective drugs in the future.
合成法
The synthesis of BRL-15572 involves the reaction of 5-Bromo-2-methoxybenzylamine with piperidine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction mixture is then purified through column chromatography to obtain the final product.
科学的研究の応用
BRL-15572 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, BRL-15572 has been studied for its potential as an antipsychotic drug.
特性
製品名 |
1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
分子式 |
C19H27BrN2O2 |
分子量 |
395.3 g/mol |
IUPAC名 |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
InChIキー |
POCCWDXEMQOTQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)